molecular formula C24H21FN2O2 B3861045 2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol

2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol

Cat. No. B3861045
M. Wt: 388.4 g/mol
InChI Key: BQZCJLBYBWGHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol is a compound with potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol involves the activation of various signaling pathways in cells. It has been found to activate the caspase pathway in cancer cells, leading to apoptosis. It also inhibits the production of ROS and reduces oxidative stress in neuronal cells, leading to neuroprotection. In vascular cells, it relaxes blood vessels and reduces inflammation, leading to improved endothelial function.
Biochemical and Physiological Effects:
2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol has been found to have various biochemical and physiological effects in cells. It inhibits the growth of cancer cells, reduces oxidative stress in neuronal cells, and relaxes blood vessels in vascular cells. It also improves cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol in lab experiments include its high potency and specificity in inhibiting cancer cell growth, reducing oxidative stress, and relaxing blood vessels. However, the limitations include its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol. These include:
1. Further optimization of the synthesis method to improve yield and purity of the product.
2. Investigation of the potential therapeutic applications of this compound in other fields, such as diabetes and inflammation.
3. Development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
4. Identification of the specific molecular targets of this compound in cancer cells, neuronal cells, and vascular cells.
5. Evaluation of the safety and toxicity of this compound in animal models and clinical trials.
Conclusion:
2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol is a compound with potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and cardiovascular diseases. Its synthesis method has been optimized to achieve high yield and purity of the product. Its mechanism of action involves the activation of various signaling pathways in cells. It has various biochemical and physiological effects in cells, including inhibiting cancer cell growth, reducing oxidative stress, and relaxing blood vessels. Its future directions include further optimization of the synthesis method, investigation of its potential therapeutic applications in other fields, development of novel drug delivery systems, identification of its specific molecular targets, and evaluation of its safety and toxicity.

Scientific Research Applications

2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol has been extensively studied for its potential therapeutic applications. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
In neurological disorders, this compound has been studied for its potential neuroprotective effects. It has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In cardiovascular diseases, this compound has been studied for its potential vasodilatory effects. It has been found to relax blood vessels and reduce blood pressure in animal models of hypertension. It has also been shown to improve endothelial function and reduce inflammation in vascular cells.

properties

IUPAC Name

2-[5-(2-fluoro-6-methoxyphenyl)-4-phenylimidazol-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c1-29-21-14-8-13-19(25)22(21)24-23(18-11-6-3-7-12-18)26-16-27(24)15-20(28)17-9-4-2-5-10-17/h2-14,16,20,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZCJLBYBWGHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=C(N=CN2CC(C3=CC=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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